molecular formula C11H11BrF2O2 B14061181 1-(5-(Bromomethyl)-2-(difluoromethoxy)phenyl)propan-2-one

1-(5-(Bromomethyl)-2-(difluoromethoxy)phenyl)propan-2-one

Cat. No.: B14061181
M. Wt: 293.10 g/mol
InChI Key: UCUQZSZGUHOBJP-UHFFFAOYSA-N
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Description

1-(5-(Bromomethyl)-2-(difluoromethoxy)phenyl)propan-2-one is an organic compound characterized by the presence of bromomethyl and difluoromethoxy groups attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Bromomethyl)-2-(difluoromethoxy)phenyl)propan-2-one typically involves the bromination of a precursor compound, followed by the introduction of the difluoromethoxy group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The difluoromethoxy group can be introduced using difluoromethyl ethers under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions: 1-(5-(Bromomethyl)-2-(difluoromethoxy)phenyl)propan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the ketone group can yield alcohol derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed:

    Substitution Reactions: Products include substituted phenyl derivatives.

    Oxidation Reactions: Products include carboxylic acids and ketones.

    Reduction Reactions: Products include alcohols.

Scientific Research Applications

1-(5-(Bromomethyl)-2-(difluoromethoxy)phenyl)propan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-(Bromomethyl)-2-(difluoromethoxy)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the difluoromethoxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

  • 1-(5-(Chloromethyl)-2-(difluoromethoxy)phenyl)propan-2-one
  • 1-(5-(Bromomethyl)-2-(methoxy)phenyl)propan-2-one
  • 1-(5-(Bromomethyl)-2-(trifluoromethoxy)phenyl)propan-2-one

Comparison: 1-(5-(Bromomethyl)-2-(difluoromethoxy)phenyl)propan-2-one is unique due to the presence of both bromomethyl and difluoromethoxy groups, which confer distinct chemical reactivity and physical properties. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it a valuable subject for further research and development.

Properties

Molecular Formula

C11H11BrF2O2

Molecular Weight

293.10 g/mol

IUPAC Name

1-[5-(bromomethyl)-2-(difluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C11H11BrF2O2/c1-7(15)4-9-5-8(6-12)2-3-10(9)16-11(13)14/h2-3,5,11H,4,6H2,1H3

InChI Key

UCUQZSZGUHOBJP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)CBr)OC(F)F

Origin of Product

United States

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